1-[(4-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
CAS No.:
Cat. No.: VC14641206
Molecular Formula: C22H23ClN2
Molecular Weight: 350.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23ClN2 |
|---|---|
| Molecular Weight | 350.9 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine |
| Standard InChI | InChI=1S/C22H23ClN2/c23-21-10-8-18(9-11-21)16-24-12-14-25(15-13-24)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11H,12-17H2 |
| Standard InChI Key | AJFWMMLFGIOUDW-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=CC4=CC=CC=C43 |
Introduction
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions, leveraging the reactivity of piperazine.
Synthesis Pathway
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Piperazine Core Formation: Reaction of ethylenediamine with dichloroethane or similar agents to form the piperazine ring .
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Alkylation at Position 1: Introduction of the 4-chlorophenylmethyl group via nucleophilic substitution or reductive amination.
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Alkylation at Position 4: Attachment of the naphthalen-1-ylmethyl group under controlled conditions (e.g., using naphthalenemethanol derivatives) .
Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Piperazine formation | Ethylenediamine, dichloroethane, heat | Core ring synthesis |
| Position 1 alkylation | 4-Chlorobenzyl chloride, NaOH, isopropanol | Introduce 4-chlorophenylmethyl group |
| Position 4 alkylation | Naphthalenemethanol derivative, H₂/Pd-C | Introduce naphthalenylmethyl group |
Data synthesized from general piperazine alkylation methods .
Chemical Reactivity
The compound participates in reactions typical of piperazines, including:
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Nucleophilic substitution: Replacement of chlorine in the 4-chlorophenyl group with other nucleophiles (e.g., amines, thiols) .
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Electrophilic aromatic substitution: Functionalization of the naphthalene ring (e.g., nitration, sulfonation) .
Physical and Spectroscopic Properties
| Activity | Observed Effect | Relevance |
|---|---|---|
| Anxiolytic | Potential modulation of 5-HT receptors | CNS disorders (e.g., anxiety) |
| Antidepressant | Inhibition of serotonin reuptake | Mood disorders |
| Antipsychotic | Dopamine receptor antagonism | Schizophrenia management |
Based on analogs with similar piperazine scaffolds .
Applications in Research and Industry
Pharmaceutical Development
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Intermediate: Used in the synthesis of antipsychotic drugs, leveraging its receptor-binding profile .
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Drug Metabolism: Studied for cytochrome P450 interactions to predict metabolic pathways.
Material Science
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Polymer Additives: Incorporated into polymer matrices to enhance thermal stability and mechanical strength .
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Chromatographic Standards: Serves as a reference in HPLC and GC for quality control of related pharmaceuticals .
Biochemical Assays
Comparison with Related Compounds
Structural and Functional Analogues
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